molecular formula C14H12N2O4 B188420 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide CAS No. 23647-78-1

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

Cat. No. B188420
M. Wt: 272.26 g/mol
InChI Key: UORSDGBOJHYJLV-UHFFFAOYSA-N
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Patent
US04550204

Procedure details

0.5 kg (10 mol) hydrazine hydrate was heated with 3.040 kg (20 mol) salicylic acid methyl ester and 2.714 kg vaseline in a protective gas such as nitrogen or argon in the apparatus according to the invention. The water-methanol mixture produced was continuously distilled-off from the reaction mixture. After about three hours, the reaction temperature had risen to 120° C. and approximately half of the quantity of methanol expected theoretically and the entire amount of water were distilled off (0.5 kg). The hydrazide was present in the vaseline as a crystal product in paste. The heating was continued after 30 g boron trioxide was added and the temperature was kept at 150° C. The remaining methanol (0.320 kg) was distilled off. After about three hours, the reaction was complete as determined by the amount of methanol distilled off.
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
3.04 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].CO[C:6](=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9].[OH2:15].CO>CO>[C:6]([NH:2][NH:3][C:6](=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])(=[O:15])[C:7]1[C:13](=[CH:12][CH:11]=[CH:10][CH:8]=1)[OH:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.5 kg
Type
reactant
Smiles
O.NN
Name
Quantity
3.04 kg
Type
reactant
Smiles
COC(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had risen to 120° C.
DISTILLATION
Type
DISTILLATION
Details
the entire amount of water were distilled off (0.5 kg)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was kept at 150° C
DISTILLATION
Type
DISTILLATION
Details
The remaining methanol (0.320 kg) was distilled off
WAIT
Type
WAIT
Details
After about three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(=O)NNC(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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